molecular formula C14H15NO2 B2494582 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- CAS No. 123675-40-1

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Cat. No.: B2494582
CAS No.: 123675-40-1
M. Wt: 229.279
InChI Key: ZCSPYHPIRDRSPR-VIFPVBQESA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows IUPAC rules for substituted naphthalenes and amides. The parent structure is a naphthalene system substituted at the 6-position with a methoxy group (-OCH₃) and at the 2-position with a propanamide group containing a methyl branch. The (alphaS) designation specifies the absolute configuration of the chiral center at the alpha-carbon of the acetamide side chain.

The IUPAC name is (2S)-2-(6-methoxynaphthalen-2-yl)propanamide . Key molecular descriptors include:

Property Value
Molecular formula C₁₄H₁₅NO₂
Molecular weight 229.27 g/mol
SMILES CC@@HC₁=CC=C₂C(=C₁)C=CC=C₂OC
InChI InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1

Synonyms include (S)-2-(6-methoxynaphthalen-2-yl)propanamide and 6-methoxy-α-methyl-2-naphthaleneacetamide. The methoxy group at position 6 and the acetamide at position 2 are critical for distinguishing this compound from related naphthalene derivatives like naproxen, which features a carboxylic acid group instead of an amide.

Stereochemical Configuration Analysis

The (alphaS) configuration denotes that the methyl group on the alpha-carbon (adjacent to the amide group) adopts an S-absolute configuration. This stereochemical assignment is confirmed via optical rotation data and chiral chromatography. The stereochemistry influences molecular interactions, particularly in chiral environments such as enzyme-binding pockets or crystalline lattices.

The S-configuration arises from the Cahn-Ingold-Prelog priority rules, where the naphthalene moiety (higher priority) and the amide group dictate the spatial arrangement. Computational modeling using density functional theory (DFT) or molecular mechanics can further validate this configuration by comparing calculated and experimental vibrational spectra. Unlike its R-enantiomer, the S-form exhibits distinct physicochemical properties, such as melting points and solubility, due to differences in crystal packing.

X-ray Crystallographic Studies

While direct X-ray crystallographic data for this compound are not publicly available, structural analogs provide insights. For example, the morpholine derivative of naproxen (a related naphthalene compound) crystallizes in the monoclinic space group P2₁ with unit cell parameters a = 9.5947 Å, b = 6.6293 Å, c = 12.340 Å, and β = 92.221°. The naphthalene ring in such structures typically forms a dihedral angle of ~44° with adjacent functional groups, stabilizing the lattice via van der Waals interactions.

In hypothetical crystals of 2-naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-, the amide group would likely participate in hydrogen bonding with neighboring molecules, forming a layered structure. The methoxy group’s orientation relative to the naphthalene plane (e.g., coplanar or tilted) could further affect crystallinity.

Comparative Analysis of Tautomeric Forms

Amides generally exhibit limited tautomerism compared to imidic acids or oximes due to resonance stabilization of the amide bond. For 2-naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-, the canonical amide form dominates, as shown by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. Key observations include:

  • Amide-Imidic Tautomerism : The equilibrium between the amide (RCONH₂) and imidic acid (RC(=NH)OH) forms is disfavored in polar solvents, where the amide’s resonance stabilization is enhanced. Computational studies on acetamide analogs reveal a ~119 kJ/mol energy barrier for tautomerization, making the imidic form negligible under standard conditions.
  • Solvent Effects : In nonpolar solvents like cyclohexane, weak intermolecular hydrogen bonding may slightly increase the imidic form’s population, though this remains undetectable in most experimental setups.
  • Substituent Influence : The electron-donating methoxy group at position 6 stabilizes the naphthalene ring’s electron density, indirectly reinforcing the amide’s resonance structure by delocalizing the lone pair on the nitrogen.

Properties

IUPAC Name

(2S)-2-(6-methoxynaphthalen-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSPYHPIRDRSPR-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- involves several steps. One common method includes the reaction of 6-methoxy-2-naphthaldehyde with methylamine to form the corresponding imine. This imine is then reduced using a reducing agent such as sodium borohydride to yield the desired amide. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide functional group in this compound undergoes hydrolysis under acidic or basic conditions, a characteristic reaction for carboxamides.

Reaction Type Conditions Products Notes
Acidic HydrolysisConcentrated HCl (6M), reflux (110°C)(2S)-2-(6-Methoxynaphthalen-2-yl)propanoic acid + ammonium chlorideConfirmed via analogous naproxen amide hydrolysis
Basic HydrolysisNaOH (2M), 80°C, 4–6 hrs(2S)-2-(6-Methoxynaphthalen-2-yl)propanoate sodium salt + ammoniaRequires neutralization for acid recovery

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, making the amide more electrophilic for nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation of water to form hydroxide ions, which attack the carbonyl carbon .

Metabolic Transformations

In vivo, this compound likely undergoes Phase I and II metabolic pathways similar to naproxen derivatives:

Phase I Metabolism

Enzyme Reaction Metabolite Evidence
CYP2C9O-Demethylation(2S)-2-(6-Hydroxynaphthalen-2-yl)propanamideBased on naproxen metabolism studies

Phase II Metabolism

Enzyme Conjugation Metabolite Toxicity Implications
UGT1A1/1A9Glucuronidation (acyl)(2S)-2-(6-Methoxynaphthalen-2-yl)propanamide glucuronideEnhanced water solubility for excretion

Key Findings :

  • The amide group resists rapid enzymatic hydrolysis compared to ester analogs (e.g., naproxen esters in ).

  • Demethylation at the 6-methoxy position is a rate-limiting step, as observed in naproxen’s hepatic metabolism .

Alternative Pathways

Method Advantages Limitations
Carbodiimide CouplingMild conditions (EDC, DMAP, RT)Requires activated acid intermediates
Enzymatic AminationStereochemical retentionLow scalability

Stability and Degradation

Critical Factors :

  • pH Sensitivity : Stable in neutral pH (4–8); degrades rapidly under strongly acidic/basic conditions .

  • Thermal Stability : Decomposes at >200°C via amide bond cleavage (TGA data) .

Condition Half-Life Degradation Products
Aqueous pH 1.2 (37°C)48 hrsPropanoic acid derivative + NH₃
UV Light (254 nm)72 hrsRadical-mediated naphthyl ring oxidation

Reactivity with Nucleophiles

The electrophilic carbonyl carbon participates in nucleophilic substitutions:

Nucleophile Product Application
Grignard ReagentsTertiary alcohol derivativesChiral building blocks
HydrazineHydrazide analogPrecursor for heterocyclic synthesis

Comparative Reactivity of Stereoisomers

The (alphaS) configuration influences reaction kinetics:

Reaction (alphaS) vs. (alphaR) Rate (k₁/k₂) Rationale
Enzymatic Hydrolysis1:0.3Steric hindrance in (alphaR) enantiomer
Acid-Catalyzed Hydrolysis1:1No stereochemical preference

Scientific Research Applications

Medicinal Chemistry

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- has been studied for its potential as a nonsteroidal anti-inflammatory drug (NSAID). The compound exhibits significant biological activity due to its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

Case Study:
A study demonstrated that the (S)-enantiomer of this compound is approximately 30 times more active than its (R)-counterpart in inhibiting cyclooxygenase activity, highlighting its potential as a more effective therapeutic agent .

Biological Research

The compound is utilized in enzyme inhibition studies and protein-ligand interaction analyses. It serves as a valuable tool for investigating the mechanisms of action of various biological pathways.

Application Example:
Research involving this compound has shown its effectiveness in modulating signaling pathways related to inflammation and pain management. This has implications for developing new treatment strategies for chronic inflammatory diseases .

Industrial Applications

In industrial settings, 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- is employed as an intermediate in the synthesis of specialty chemicals, dyes, and pigments. Its unique chemical properties make it suitable for applications requiring specific reactivity profiles.

Table: Industrial Applications of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

Application AreaDescription
Specialty ChemicalsUsed as a building block for complex organic compounds
Dyes and PigmentsActs as an intermediate in dye synthesis processes
Enzyme InhibitionInvestigated for potential therapeutic uses in inflammation

Mechanism of Action

The mechanism of action of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The pathways involved in its action include the modulation of signaling cascades and the alteration of gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

α-Naphthaleneacetamide (NAD)

  • Structure : Lacks the 6-methoxy and α-methyl groups present in the target compound.
  • Use : A commercial PGR (e.g., "naphthaleneacetamide") applied to stimulate root growth in horticulture .
  • Key Difference : The absence of methoxy and methyl groups reduces NAD’s stereochemical complexity, resulting in lower target specificity.

1-Naphthol (α-Naphthol)

  • Structure : A hydroxylated naphthalene derivative without the acetamide backbone.
  • Use: Primarily employed as a synthetic intermediate for dyes and pesticides. Limited PGR utility compared to naphthaleneacetamides .
  • Key Difference : The hydroxyl group in 1-naphthol limits its stability in aqueous environments, unlike the acetamide group in the target compound, which enhances persistence.

Indole-3-acetic Acid (IAA)

  • Structure : A natural auxin with an indole ring instead of a naphthalene backbone.
  • Use: Endogenous plant hormone regulating growth and development.
  • Key Difference : The naphthalene core in 6-methoxy-α-methyl-naphthaleneacetamide confers greater chemical stability than IAA, which is prone to enzymatic degradation.

Methoxy-Substituted Analogs

Compounds like 8-methoxy-1,2,3,4-tetrahydro-1,6-naphthyridine (CAS: 1806331-60-1) share the methoxy substituent but differ in their core structure and application. These analogs are often investigated for pharmaceutical rather than agricultural uses .

Data Table: Comparative Properties

Compound Molecular Formula CAS Number Solubility (Water) Primary Use
6-Methoxy-α-methyl-naphthaleneacetamide C₁₄H₁₅NO₂ 1240578-22-6 Low Experimental PGR
α-Naphthaleneacetamide C₁₂H₁₁NO 86-86-2 Moderate Rooting agent
1-Naphthol C₁₀H₈O 90-15-3 Insoluble Dye/pesticide intermediate
Indole-3-acetic acid C₁₀H₉NO₂ 87-51-4 High Natural auxin

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The (alphaS) configuration in 6-methoxy-α-methyl-naphthaleneacetamide enhances auxin receptor binding affinity by ~30% compared to racemic mixtures, as inferred from analogous studies on NAD stereoisomers .
  • Methoxy Group Role: The 6-methoxy substituent increases lipophilicity, improving membrane permeability in plant tissues. This contrasts with non-methoxy analogs like NAD, which require surfactants for effective delivery.
  • Toxicity Profile : Preliminary data suggest lower phytotoxicity at high concentrations (≥500 ppm) compared to 1-naphthol, which exhibits inhibitory effects on root elongation at 100 ppm .

Biological Activity

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- is a chemical compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. Its structure includes a naphthalene ring, an acetamide group, and a methoxy group, which contribute to its pharmacological properties. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H13_{13}N O2_{2}
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 123675-40-1

The compound's unique structural features enable it to interact with various biological targets, making it a subject of interest in drug design and development.

The biological activity of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

  • Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators such as prostaglandins. This inhibition can lead to anti-inflammatory effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen .
  • Gene Expression Modulation : The compound may alter gene expression related to inflammation and pain pathways, contributing to its therapeutic effects.

Anti-inflammatory Properties

The primary biological activity of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- is its anti-inflammatory action. Studies have demonstrated its effectiveness in reducing inflammation in various models:

  • In Vivo Studies : Animal models have shown that administration of the compound leads to a significant reduction in inflammatory markers and pain response compared to control groups.
  • Cell Culture Studies : In vitro assays demonstrated that the compound effectively reduces the production of pro-inflammatory cytokines in cultured macrophages .

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- with other known anti-inflammatory agents:

CompoundMechanism of ActionKey Findings
2-NaphthaleneacetamideCOX inhibitionReduces inflammatory cytokine production
NaproxenNon-selective COX inhibitorEffective against arthritis and pain
IbuprofenNon-selective COX inhibitorCommonly used for pain relief

Case Studies

  • Animal Model Study : A study conducted on rats demonstrated that administration of 2-Naphthaleneacetamide significantly reduced paw edema induced by carrageenan, indicating potent anti-inflammatory activity. Histological analysis showed decreased infiltration of inflammatory cells in treated groups compared to controls .
  • Cellular Assays : In vitro experiments using RAW264.7 macrophage cells revealed that treatment with 2-Naphthaleneacetamide led to a dose-dependent decrease in nitric oxide production, a marker for inflammation. The IC50 value was determined to be approximately 15 µM, showcasing its potency .

Q & A

Basic Research Questions

Q. What computational methods are recommended for predicting the electronic structure and thermodynamic properties of (alphaS)-2-Naphthaleneacetamide?

  • Methodological Answer : Density functional theory (DFT) with hybrid exchange-correlation functionals (e.g., B3LYP) is optimal for calculating electronic properties and atomization energies. The inclusion of exact-exchange terms improves accuracy, as demonstrated for naphthalene derivatives . For correlation energy, the Colle-Salvetti formula adapted into density-functional frameworks provides reliable results for aromatic systems .
  • Key Parameters :

Functional ComponentRoleExample Value/Approach
Exact-exchange termReduces thermochemical errors20-25% Hartree-Fock exchange
Gradient correctionsAccounts for electron density variationsBecke88/PBE gradients
Basis setBalances accuracy and computational cost6-31G(d,p) or def2-TZVP

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical purity of (alphaS)-2-Naphthaleneacetamide?

  • Methodological Answer :

  • Chiral HPLC coupled with circular dichroism (CD) or optical rotatory dispersion (ORD) confirms enantiomeric excess.
  • X-ray crystallography resolves absolute configuration but requires high-purity single crystals.
  • Vibrational spectroscopy (FT-IR/Raman) identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and distinguishes stereoisomers via peak splitting .

Q. How should researchers design synthetic routes for (alphaS)-2-Naphthaleneacetamide to ensure stereocontrol?

  • Methodological Answer :

  • Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) to induce α-methyl stereochemistry.
  • Protect the 6-methoxy group early to prevent demethylation during amidation .
    • Critical Steps :
StepPurposeRisk Mitigation
Methoxy protectionPrevents side reactionsUse tert-butyldimethylsilyl (TBS) groups
Amide bond formationEnsures regioselectivityActivate carboxylic acid precursors with HATU/DCC

Advanced Research Questions

Q. How can discrepancies in reported toxicity data for naphthalene derivatives be systematically addressed?

  • Methodological Answer : Apply standardized risk-of-bias (RoB) assessments using criteria from toxicological guidelines:

Bias CategoryKey QuestionTier Classification
SelectionWas dose randomization adequate?Tier 1 (low bias) if "Yes"
DetectionIs exposure characterization reliable?Tier 3 (high bias) if "No"
PerformanceWere personnel blinded?Critical for in vivo studies
  • Actionable Steps :

Re-analyze conflicting studies using RoB questionnaires.

Prioritize Tier 1 studies for meta-analyses .

Q. What experimental designs are optimal for elucidating the metabolic pathways of (alphaS)-2-Naphthaleneacetamide in mammalian systems?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs to track metabolites via LC-MS/MS.
  • In vitro models : Use hepatic microsomes or recombinant CYP450 enzymes to identify phase I metabolites.
  • In vivo protocols : Collect bile/urine samples over time to assess renal/hepatic clearance .
    • Data Interpretation :
Metabolitem/z RatioEnzymatic Pathway
Glucuronide conjugate+176.0321UGT-mediated
N-demethylated product-14.0157CYP3A4 oxidation

Q. How can researchers resolve contradictions in computational vs. experimental dipole moments for (alphaS)-2-Naphthaleneacetamide?

  • Methodological Answer :

  • Benchmark calculations : Compare DFT (B3LYP, ωB97X-D) and post-Hartree-Fock (MP2, CCSD(T)) methods.
  • Solvent effects : Include implicit solvation (e.g., PCM model) to match experimental dielectric environments.
  • Crystallographic validation : Cross-check with X-ray-derived electrostatic potential maps .

Q. What strategies mitigate chiral inversion during long-term stability studies of (alphaS)-2-Naphthaleneacetamide?

  • Methodological Answer :

  • Storage conditions : Avoid light, heat (>40°C), and protic solvents (e.g., ethanol) to prevent racemization.
  • Analytical monitoring : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC to detect <1% enantiomeric impurity .

Data Gaps and Future Research Directions

  • Priority Needs :

    EndpointCurrent LimitationsProposed Methodology
    Chronic toxicityLimited inhalation exposure data90-day rodent study with histopathology
    EcotoxicologyNo aquatic toxicity profilesDaphnia magna/ algae growth inhibition tests
    PharmacokineticsLack of human ADME dataPBPK modeling with in vitro-in vivo extrapolation

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